molecular formula C16H17N3O4 B4753719 N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No. B4753719
M. Wt: 315.32 g/mol
InChI Key: IKPHVNDYGTVIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, also known as EPN, is a chemical compound that has been widely used in scientific research due to its diverse applications. EPN is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of the nervous system. This leads to paralysis and death in insects and other pests.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been shown to have a range of biochemical and physiological effects. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been shown to cause liver and kidney damage, as well as neurotoxicity.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has several advantages and limitations when used in lab experiments. It is a potent and effective insecticide that can be used to control pests in crops. However, its toxicity to mammals and other non-target organisms limits its use in certain applications.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new insecticides that are less toxic to mammals and other non-target organisms. Additionally, the potential use of N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea as a treatment for parasitic infections in animals warrants further investigation.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied for its scientific research applications, particularly in the field of agriculture. It has been used as an insecticide to control pests in crops such as cotton, corn, and soybeans. N-(4-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea has also been studied as a potential treatment for parasitic infections in animals.

properties

IUPAC Name

1-(4-ethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-11-4-6-12(7-5-11)17-16(20)18-14-9-8-13(19(21)22)10-15(14)23-2/h4-10H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPHVNDYGTVIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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